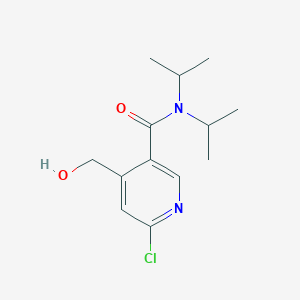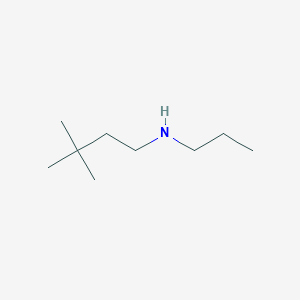![molecular formula C14H9NO B13869740 4-[(Pyridin-4-yl)ethynyl]benzaldehyde CAS No. 918408-06-7](/img/structure/B13869740.png)
4-[(Pyridin-4-yl)ethynyl]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Pyridin-4-yl)ethynyl]benzaldehyde: is an organic compound with the molecular formula C12H9NO . It is characterized by the presence of a pyridine ring and a benzaldehyde moiety connected through an ethynyl linkage. This compound is known for its significant reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Pyridin-4-yl)ethynyl]benzaldehyde typically involves the Sonogashira coupling reaction. This reaction is performed by coupling 4-bromobenzaldehyde with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out in a solvent mixture of tetrahydrofuran and toluene under an inert atmosphere at elevated temperatures. The trimethylsilyl group is then removed using a base to yield the desired product[2][2].
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production and minimizes human error[2][2].
Analyse Des Réactions Chimiques
Types of Reactions: 4-[(Pyridin-4-yl)ethynyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium azide (NaN3) and alkyl halides are commonly used.
Major Products Formed:
Oxidation: 4-[(Pyridin-4-yl)ethynyl]benzoic acid.
Reduction: 4-[(Pyridin-4-yl)ethynyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[(Pyridin-4-yl)ethynyl]benzaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-[(Pyridin-4-yl)ethynyl]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily attributed to the presence of the aldehyde and ethynyl groups, which can form covalent bonds with nucleophiles. This reactivity allows it to participate in various biochemical processes, including enzyme inhibition and protein modification .
Comparaison Avec Des Composés Similaires
4-(4-Pyridinyl)benzaldehyde: Similar structure but lacks the ethynyl linkage.
4-Ethynylbenzaldehyde: Similar structure but lacks the pyridine ring.
Uniqueness: 4-[(Pyridin-4-yl)ethynyl]benzaldehyde is unique due to the presence of both the pyridine ring and the ethynyl linkage, which confer distinct reactivity and versatility in chemical reactions. This combination makes it a valuable intermediate in the synthesis of complex organic molecules and advanced materials .
Propriétés
Numéro CAS |
918408-06-7 |
|---|---|
Formule moléculaire |
C14H9NO |
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
4-(2-pyridin-4-ylethynyl)benzaldehyde |
InChI |
InChI=1S/C14H9NO/c16-11-14-5-3-12(4-6-14)1-2-13-7-9-15-10-8-13/h3-11H |
Clé InChI |
DLSNDGZJILCGLG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=O)C#CC2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[3-(4-Nitroanilino)propyl]pyrrolidin-2-one](/img/structure/B13869693.png)

![5-quinolin-7-yloxy-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13869701.png)
![4-Bromo-2-[(4-cyclopropylphenyl)methyl]benzonitrile](/img/structure/B13869704.png)
![Methyl 3-amino-7-methoxythieno[3,2-b]pyridine-2-carboxylate](/img/structure/B13869708.png)
![tert-butyl N-[2-[2-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]ethoxy]ethyl]carbamate](/img/structure/B13869718.png)

![1-Ethyl-3-methyl-4,5-dihydropyrazolo[3,4-c]pyridine](/img/structure/B13869731.png)
![2-[(4-Chlorophenyl)hydrazinylidene]acetaldehyde](/img/structure/B13869750.png)
![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methyl-5-nitrobenzoate](/img/structure/B13869765.png)
